molecular formula C17H15N3O2 B5606796 N'-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide

N'-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B5606796
M. Wt: 293.32 g/mol
InChI Key: ALRZXJDLVXHQBM-YBFXNURJSA-N
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Description

N'-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide is a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing compounds with potential biological activity. Its study encompasses synthesis methodologies, structural elucidation, and the examination of its physical and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally similar to this compound typically involves condensation reactions between carbohydrazides and aldehydes. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves an acid-catalyzed reaction of triazole-carbohydrazide with methoxybenzaldehyde under reflux in ethanol (Alotaibi et al., 2018).

Molecular Structure Analysis

Structural elucidation is often achieved through spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction, providing insights into the molecular geometry and confirmation of the synthesized compounds (Alotaibi et al., 2018).

Chemical Reactions and Properties

Reactivity studies involving similar compounds have highlighted the role of the hydrazone moiety in facilitating nucleophilic addition reactions, as well as the potential for participating in complex formation with metals, which could be indicative of the chemical behavior of this compound (Sang et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically investigated through a combination of experimental techniques, including thermal analysis and X-ray crystallography (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under different conditions, and potential for forming derivatives or complexes, are central to comprehending the compound's utility and potential applications. Detailed studies on related compounds suggest varied reactivity patterns that could extend to this compound, depending on the functional groups present and the reaction conditions employed (Jones et al., 1991).

Safety and Hazards

The safety and hazards associated with “N’-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide” would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “N’-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide” could include exploring its potential uses in various fields such as medicine, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-15-8-3-2-5-13(15)11-19-20-17(21)14-7-4-6-12-9-10-18-16(12)14/h2-11,18H,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZXJDLVXHQBM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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